[(6-Chloropyridin-3-yl)methyl](4,4,4-trifluorobut-2-en-1-yl)propanedinitrile
Description
The compound (6-Chloropyridin-3-yl)methylpropanedinitrile (hereafter referred to by its full systematic name) is a nitrile-derivatized molecule featuring a 6-chloropyridinylmethyl group and a 4,4,4-trifluorobut-2-en-1-yl substituent. Key structural attributes include:
- 6-Chloropyridinylmethyl group: Imparts electron-withdrawing properties and enhances binding to nicotinic acetylcholine receptors (nAChRs) in insects.
- Propanedinitrile moiety: Acts as a strong electron-withdrawing group, influencing reactivity and molecular interactions.
This compound’s design likely aims to optimize insecticidal activity while addressing resistance mechanisms observed in traditional neonicotinoids.
Properties
CAS No. |
647839-57-4 |
|---|---|
Molecular Formula |
C13H9ClF3N3 |
Molecular Weight |
299.68 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(4,4,4-trifluorobut-2-enyl)propanedinitrile |
InChI |
InChI=1S/C13H9ClF3N3/c14-11-3-2-10(7-20-11)6-12(8-18,9-19)4-1-5-13(15,16)17/h1-3,5,7H,4,6H2 |
InChI Key |
XXXUNPXNNZRNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CC=CC(F)(F)F)(C#N)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4,4,4-trifluorobut-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is reacted with 4,4,4-trifluorobut-2-en-1-yl bromide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with metabolites of nitenpyram, a commercial neonicotinoid. Table 1 highlights key differences in substituents and their hypothesized effects:
Table 1: Substituent Comparison with Nitenpyram Metabolites
*Calculated using ChemDraw and EPI Suite.
Key Observations:
- Lipophilicity : The trifluorobutene and propanedinitrile groups increase logP (~1.8) compared to polar amine-containing metabolites (logP ≤ 0.5), suggesting enhanced cuticular penetration in insects.
- Electron-Withdrawing Effects : The propanedinitrile moiety likely strengthens nAChR binding compared to metabolites with amine groups, which are more susceptible to metabolic oxidation .
- Metabolic Stability: The trifluoromethyl group resists enzymatic degradation, a common issue with ethyl/methyl substituents in neonicotinoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
